molecular formula C19H16Cl2O3 B14726732 3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one CAS No. 13179-06-1

3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one

Cat. No.: B14726732
CAS No.: 13179-06-1
M. Wt: 363.2 g/mol
InChI Key: BJDBZPOQIKOABZ-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6, a 5-methyl-2-propan-2-yloxyphenyl group at position 2, and a chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one can be achieved through a multi-step process involving the following key steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichlorochromone and 5-methyl-2-propan-2-yloxybenzene.

    Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation, alkylation, and cyclization, to form the desired intermediate.

    Final Product Formation: The intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Nucleophilic substitution reactions may involve reagents such as sodium methoxide, potassium tert-butoxide, or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in biological processes.

    Pathways: Modulating signaling pathways, such as the MAPK/ERK pathway, to influence cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-2-phenylchromen-4-one: Similar structure but lacks the 5-methyl-2-propan-2-yloxyphenyl group.

    3,6-Dichloro-2-(4-methylphenyl)chromen-4-one: Similar structure but has a different substituent at position 2.

Uniqueness

3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one is unique due to the presence of the 5-methyl-2-propan-2-yloxyphenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

13179-06-1

Molecular Formula

C19H16Cl2O3

Molecular Weight

363.2 g/mol

IUPAC Name

3,6-dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one

InChI

InChI=1S/C19H16Cl2O3/c1-10(2)23-16-6-4-11(3)8-14(16)19-17(21)18(22)13-9-12(20)5-7-15(13)24-19/h4-10H,1-3H3

InChI Key

BJDBZPOQIKOABZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl

Origin of Product

United States

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